molecular formula C17H24N2OS B5526992 N'-(4-acetylphenyl)-N-cyclohexyl-N-ethylthiourea

N'-(4-acetylphenyl)-N-cyclohexyl-N-ethylthiourea

Cat. No. B5526992
M. Wt: 304.5 g/mol
InChI Key: XALYLOGYFZPBBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N'-(4-acetylphenyl)-N-cyclohexyl-N-ethylthiourea often involves strategic reactions to incorporate functional groups and achieve desired molecular architectures. Techniques such as ring-closing metathesis and diastereoselective Grignard reactions are pivotal. For instance, the synthesis of related cyclohexene derivatives demonstrates the utility of starting materials like L-serine and the efficiency of these methodologies in constructing complex molecular skeletons (Cong & Yao, 2006).

Molecular Structure Analysis

The structural analysis of related compounds through techniques like X-ray diffraction highlights the intricate details of molecular geometry, confirming configurations, and elucidating intermolecular and intramolecular hydrogen bonds. These analyses provide insights into the stability and reactivity of the compounds (Şahin et al., 2014).

Chemical Reactions and Properties

The reactivity of N'-(4-acetylphenyl)-N-cyclohexyl-N-ethylthiourea and its analogs can be illustrated by their participation in various chemical reactions, forming novel structures with unique functional groups. For example, reactions leading to the formation of thiazole and imidazothiazole derivatives highlight the compound's versatility in heterocyclic chemistry (Hunnur, Latthe, & Badami, 2005).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their practical application. These properties are often determined through experimental measurements and can significantly influence the compound's suitability for specific applications.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability under various conditions, define the compound's behavior in chemical reactions. Studies involving spectroscopic characterization (IR, NMR, UV) and crystal structure analysis offer comprehensive insights into the chemical nature and potential reactivity patterns of these molecules (Beraldo et al., 2001).

Scientific Research Applications

Enzyme Inhibition and Sensing Applications

N'-(4-acetylphenyl)-N-cyclohexyl-N-ethylthiourea derivatives have been explored for their potential as enzyme inhibitors and sensing probes. A study highlighted the synthesis of various thiourea derivatives, including compounds structurally similar to N'-(4-acetylphenyl)-N-cyclohexyl-N-ethylthiourea, which showed significant anti-cholinesterase activity against enzymes like acetylcholinesterase and butyrylcholinesterase. These compounds demonstrated potential as enzyme inhibitors, with some showing moderate sensitivity in fluorescence studies for the detection of toxic metals like mercury. This suggests a dual application in both therapeutic interventions against diseases involving cholinesterase enzymes and environmental monitoring of heavy metals (Rahman et al., 2021).

Molecular Engineering for Organic Electronics

In the realm of organic electronics, the structural motifs akin to N'-(4-acetylphenyl)-N-cyclohexyl-N-ethylthiourea have been incorporated into the design of molecular semiconductors. Research into quaterthiophene derivatives with end-groups composed of cyclohexyl and ethyl units has shown that such structural elements can significantly influence the aggregation behavior and electronic properties of organic materials. These findings have implications for the development of highly reliable organic thin-film transistors, where the molecular structure plays a crucial role in determining device performance and stability (Kim et al., 2011).

Antimelanoma Activity

Analogues of N-acetyl-4-S-cysteaminylphenol, which share structural similarities with N'-(4-acetylphenyl)-N-cyclohexyl-N-ethylthiourea, have been synthesized and evaluated for their anti-melanoma activity. These compounds have shown promising selectivity and potency against melanoma cell lines, indicating their potential as therapeutic agents for treating melanoma. The study demonstrates the importance of structural modifications in enhancing the lipophilicity and, consequently, the activity of these compounds against melanoma cells (Lant et al., 2000).

properties

IUPAC Name

3-(4-acetylphenyl)-1-cyclohexyl-1-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS/c1-3-19(16-7-5-4-6-8-16)17(21)18-15-11-9-14(10-12-15)13(2)20/h9-12,16H,3-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALYLOGYFZPBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=S)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Acetylphenyl)-1-cyclohexyl-1-ethylthiourea

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